ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS No.: 865246-82-8
Cat. No.: VC4175365
Molecular Formula: C17H15BrN2O3S2
Molecular Weight: 439.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865246-82-8 |
|---|---|
| Molecular Formula | C17H15BrN2O3S2 |
| Molecular Weight | 439.34 |
| IUPAC Name | ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C17H15BrN2O3S2/c1-3-23-15(21)9-20-11-5-4-10(2)8-13(11)25-17(20)19-16(22)12-6-7-14(18)24-12/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | MQXAVISQSMPVSQ-ZPHPHTNESA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Br |
Introduction
Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole derivative class. This compound features a bromothiophene moiety, which is known for its electron-rich properties, and a benzothiazole ring, significant in medicinal chemistry due to its biological activity. The presence of the bromothiophene group enhances its reactivity and potential applications in synthetic chemistry.
Synthesis and Chemical Reactions
The synthesis of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. These reactions often require nucleophiles like amines and thiols for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation processes, and reducing agents like lithium aluminum hydride for reduction reactions.
Biological and Medicinal Applications
Benzothiazole derivatives, including ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance membrane permeability, while the benzothiazole ring interacts with various biological pathways.
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